molecular formula C23H18ClN3O2 B2501505 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide CAS No. 337483-13-3

2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide

Cat. No.: B2501505
CAS No.: 337483-13-3
M. Wt: 403.87
InChI Key: DDRZIZGQDFUXEV-UHFFFAOYSA-N
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Description

2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a heterocyclic acetohydrazide derivative characterized by a quinoline core substituted with a chlorine atom at position 6 and a phenyl group at position 2. The phenoxyacetohydrazide moiety is linked to the quinoline system via a phenoxy bridge.

Properties

IUPAC Name

2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c24-17-8-11-21-20(12-17)19(15-4-2-1-3-5-15)13-22(26-21)16-6-9-18(10-7-16)29-14-23(28)27-25/h1-13H,14,25H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRZIZGQDFUXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloro-4-phenylquinoline, which is then reacted with 4-hydroxybenzaldehyde to form 4-(6-chloro-4-phenylquinolin-2-yl)phenol. This intermediate is further reacted with chloroacetic acid hydrazide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide lies in its potential as an anticancer agent . Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. Notably, this compound may target topoisomerase , an enzyme critical for DNA replication, thereby disrupting cancer cell growth.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action involves intercalation into DNA, leading to apoptosis in cancer cells.

Material Science

In material science, the compound is explored for its electronic properties , making it a candidate for use in organic semiconductors and light-emitting devices. Its unique structure allows for efficient charge transport and stability under operational conditions.

Beyond anticancer properties, this compound exhibits antibacterial and antifungal activities . This makes it a promising candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

In vitro studies have shown that the compound displays significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest its potential use in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. In medicinal applications, it may inhibit enzymes like topoisomerase, which is crucial for DNA replication in cancer cells. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Structural Features and Modifications

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide Quinoline 6-Chloro, 4-phenyl, phenoxyacetohydrazide Not explicitly reported (inferred) -
2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide Pyrazole Chlorophenoxy, 4-methylphenyl, pyrazole Antifungal, antimicrobial
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-phenoxyphenyl)methylene]acetohydrazide Triazole Sulfanyl, 4-chlorophenyl, phenoxyphenyl Anticancer (in silico)
2-[4-(1,3-Benzoxazol-2-yl)phenoxy]-N′-(5-chloro-2-oxo-2H-indol-3-yl)acetohydrazide Benzoxazole + Indole Benzoxazolyl, 5-chloroindole HDAC inhibition (potential)
N′-(5-chloro-2-oxo-2H-indol-3-yl)acetohydrazide Indole Chloroindole Appressorium inhibition (fungal)
2-(3-Hydroxy-4-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide Pyrazole Trifluoromethyl, methoxyphenyl Antimicrobial

Key Findings from Comparative Analysis

Impact of Halogenation :

  • Chlorine substituents (e.g., in pyrazole and indole derivatives) enhance cytotoxicity and antimicrobial activity . The 6-chloro group in the target compound may similarly improve bioactivity.
  • Trifluoromethyl groups (e.g., in ) increase metabolic stability and lipophilicity, influencing pharmacokinetics .

Triazole/Pyrazole: These cores improve binding to fungal enzymes (e.g., HDACs) and enhance antimicrobial potency . Benzoxazole/Indole: These systems exhibit strong π-π stacking interactions, critical for inhibiting histone deacetylases (HDACs) .

Schiff Base Modifications: Substitution with aromatic aldehydes (e.g., 3-phenoxyphenyl in ) enhances selectivity toward cancer cell lines . Bulkier substituents (e.g., 1,1,3,3-tetramethylbutyl in ) may reduce solubility but improve target binding affinity .

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., -Cl, -CF₃) show superior antifungal and anticancer activity compared to electron-donating groups (-OCH₃) . Sulfanyl and phenoxy linkages (e.g., ) improve membrane permeability, a critical factor for intracellular targets .

Biological Activity

The compound 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula for this compound is C24H21ClN3O2C_{24}H_{21}ClN_3O_2, indicating the presence of chlorine, nitrogen, and oxygen atoms, which are crucial for its biological properties. The structural features include:

  • Quinoline Moiety : Known for various pharmacological activities.
  • Phenoxy Group : Enhances lipophilicity and potential receptor interactions.
  • Hydrazide Functional Group : Often associated with biological activity, particularly in anticancer and antimicrobial contexts.

Predicted Biological Activities

Computational studies have predicted a range of biological activities for this compound based on its structural features. These include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Structure-activity relationship (SAR) analyses suggest potential inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Related derivatives have demonstrated efficacy in inhibiting inflammatory pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in substituents affect biological activity:

Compound NameStructure FeaturesBiological Activity
6-ChloroquinolineChlorine-substituted quinolineAntimicrobial
PhenylhydrazineSimple hydrazine derivativeAnticancer
2-FluorobenzaldehydeFluorinated aromatic aldehydeEnzyme inhibitor
4-AminoquinolineAmino group on quinolineAntimalarial

This table illustrates the influence of different functional groups on the biological properties of quinoline derivatives.

Case Studies and Research Findings

  • In Vitro Studies :
    • Research involving quinoline derivatives has demonstrated significant cytotoxicity against various cancer cell lines, suggesting that compounds similar to This compound may exhibit similar effects. For example, derivatives evaluated for anti-proliferative properties showed promising results against breast cancer cell lines (MCF-7 and T47D) .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes such as COX-1 and COX-2, which are critical in inflammatory processes . Studies have indicated that compounds with hydrazide functionalities can inhibit nitric oxide production in RAW 264.7 cells, linking their structure to anti-inflammatory activity .
  • Molecular Docking Studies :
    • Computational docking studies have been employed to predict binding affinities to various biological macromolecules. These studies suggest that the compound could interact effectively with targets involved in cancer progression and inflammation .

Q & A

Q. What are the common synthetic routes for 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core followed by phenoxy substitution and hydrazide coupling. For example:

  • Step 1 : Condensation of substituted anilines with chlorinated ketones to form the quinoline backbone .
  • Step 2 : Etherification using potassium carbonate to introduce the phenoxy group .
  • Step 3 : Hydrazide formation via hydrazine hydrate treatment of ester intermediates . Intermediates are characterized using TLC for reaction progress, NMR (¹H/¹³C) for structural confirmation, and MS for molecular weight validation .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Structural validation employs:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, hydrazide NH signals at δ 9–10 ppm) .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
  • Elemental Analysis : To verify purity and stoichiometry .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its aromatic and hydrazide moieties. Stability studies show:

  • Acidic conditions (pH < 4) : Hydrolysis of the hydrazide bond may occur.
  • Neutral to basic conditions (pH 7–9) : Enhanced stability, with degradation observed only at elevated temperatures (>60°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Critical parameters include:

  • Temperature : Controlled heating (~80°C) during quinoline formation to minimize side reactions .
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) to accelerate condensation steps .
  • Solvent systems : Methanol/chloroform mixtures (1:1) for hydrazone coupling, enhancing solubility and crystallinity .

Q. What biological targets or pathways are associated with this compound, and how are interactions studied?

Preliminary studies suggest:

  • Enzyme inhibition : Potential activity against tyrosine kinases or topoisomerases due to planar quinoline and hydrogen-bonding hydrazide groups .
  • Cellular assays : Cytotoxicity evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Computational models (e.g., AutoDock) predict binding affinities to ATP pockets .

Q. What crystallographic techniques resolve structural ambiguities, and which software tools are recommended?

  • Single-crystal X-ray diffraction (SCXRD) : For 3D conformation analysis. Use SHELXL for refinement and ORTEP-3 for visualization .
  • Powder XRD : To assess polymorphism or crystallinity .

Q. How can researchers address contradictions in reported bioactivity or spectral data?

Discrepancies often arise from:

  • Purity variations : Recrystallize compounds using ethanol/water mixtures to ≥98% purity .
  • Assay conditions : Standardize protocols (e.g., fixed incubation times, serum-free media) .
  • Spectral artifacts : Confirm NMR peaks using deuterated solvents (e.g., DMSO-d₆) and suppress water signals .

Q. What methodologies validate the compound’s bioactivity in complex biological systems?

  • In vitro : Dose-response curves (IC₅₀ determination) and flow cytometry for apoptosis/necrosis profiling .
  • In vivo : Pharmacokinetic studies in rodent models to assess bioavailability and toxicity .
  • Mechanistic studies : Western blotting to quantify protein expression changes (e.g., caspase-3 for apoptosis) .

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